molecular formula C31H21N B3218452 11,11-diphenyl-5H-indeno[1,2-b]carbazole CAS No. 1190100-18-5

11,11-diphenyl-5H-indeno[1,2-b]carbazole

Cat. No.: B3218452
CAS No.: 1190100-18-5
M. Wt: 407.5 g/mol
InChI Key: JQCPGINTCGPKAD-UHFFFAOYSA-N
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Description

11,11-diphenyl-5H-indeno[1,2-b]carbazole is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its unique structure, which includes a carbazole moiety fused with an indeno group and substituted with two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-diphenyl-5H-indeno[1,2-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11,11-diphenyl-5H-indeno[1,2-b]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

11,11-diphenyl-5H-indeno[1,2-b]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11,11-diphenyl-5H-indeno[1,2-b]carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,11-diphenyl-5H-indeno[1,2-b]carbazole is unique due to its specific structural features, including the fused indeno and carbazole rings and the phenyl substitutions. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics .

Properties

IUPAC Name

11,11-diphenyl-5H-indeno[1,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)27-17-9-7-15-23(27)25-20-30-26(19-28(25)31)24-16-8-10-18-29(24)32-30/h1-20,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCPGINTCGPKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C5C6=CC=CC=C6NC5=C4)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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